molecular formula C17H18FN3O2S B2707828 N-(4-fluorophenethyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396862-00-2

N-(4-fluorophenethyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2707828
CAS No.: 1396862-00-2
M. Wt: 347.41
InChI Key: QYRYCOAMZDCLNP-UHFFFAOYSA-N
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Description

N-(4-fluorophenethyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C17H18FN3O2S and its molecular weight is 347.41. The purity is usually 95%.
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Biological Activity

N-(4-fluorophenethyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on available research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to achieve the desired structure. The synthetic routes often include cyclization and amide bond formation techniques. While specific synthetic pathways for this compound may not be extensively documented in the literature, related compounds have been synthesized using similar methodologies.

Antimicrobial Activity

Research indicates that compounds within the tetrahydropyrimido-thiazine class exhibit promising antimicrobial properties. For instance, derivatives have shown moderate to high antibacterial and antifungal activities against various pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds can serve as a benchmark for their efficacy:

CompoundPathogenMIC (µg/mL)
RO4C. albicans62.5
Compound 27S. aureus3.12
Compound 27E. coli12.5

These values illustrate that modifications in the chemical structure can significantly influence the biological activity of the compounds.

Cytotoxicity

Additionally, assessments of cytotoxicity have been conducted to evaluate the safety profile of these compounds. Cell line studies demonstrate varying degrees of toxicity depending on the concentration and specific chemical structure employed. For example, some derivatives were tested against human cell lines with results indicating acceptable levels of cytotoxicity at therapeutic concentrations.

The mechanisms by which this compound exerts its effects involve interactions with key biological targets:

  • Inhibition of Enzymes : Many derivatives inhibit critical enzymes such as topoisomerases and D-Alanyl-D-Alanine ligase, which are essential for bacterial cell wall synthesis.
  • Molecular Docking Studies : Computational approaches have been utilized to predict binding affinities and interactions with target proteins. For instance, docking studies suggest that these compounds can effectively bind to active sites of target enzymes, thereby inhibiting their functions.

Case Studies

Several case studies highlight the efficacy of related compounds in preclinical models:

  • Study on Antibacterial Activity : A study demonstrated that a closely related compound exhibited significant antibacterial effects against resistant strains of Staphylococcus aureus, with an MIC comparable to standard antibiotics.
  • Antifungal Evaluation : Another research effort focused on antifungal properties showed that specific modifications in the side chains enhanced activity against Candida species.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c1-11-8-20-17-21(16(11)23)9-13(10-24-17)15(22)19-7-6-12-2-4-14(18)5-3-12/h2-5,8,13H,6-7,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRYCOAMZDCLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.